molecular formula C16H26O B12667643 2,5,6-Triisopropyl-m-cresol CAS No. 94022-22-7

2,5,6-Triisopropyl-m-cresol

Cat. No.: B12667643
CAS No.: 94022-22-7
M. Wt: 234.38 g/mol
InChI Key: OHWKAUYBGVQXAX-UHFFFAOYSA-N
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Description

2,5,6-Triisopropyl-m-cresol is an organic compound with the molecular formula C16H26O It is a derivative of m-cresol, where three hydrogen atoms on the benzene ring are replaced by isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,6-Triisopropyl-m-cresol can be synthesized through the alkylation of m-cresol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The reaction mechanism involves the nucleophilic substitution of hydrogen atoms on the benzene ring by isopropyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Triisopropyl-m-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,5,6-Triisopropyl-m-cresol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound’s antimicrobial properties make it useful in biological studies.

    Medicine: It is investigated for potential use in pharmaceuticals due to its bioactive properties.

    Industry: It is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,5,6-Triisopropyl-m-cresol involves its interaction with cellular membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound targets bacterial cell membranes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    m-Cresol: The parent compound with a single methyl group on the benzene ring.

    2,3,6-Trimethylphenol: A similar compound with three methyl groups instead of isopropyl groups.

    2,4,6-Triisopropylphenol: Another isomer with isopropyl groups at different positions.

Uniqueness

2,5,6-Triisopropyl-m-cresol is unique due to the specific positioning of the isopropyl groups, which imparts distinct chemical and physical properties. Its higher steric hindrance compared to other cresol derivatives makes it less reactive in certain substitution reactions, providing selectivity in synthetic applications.

Properties

CAS No.

94022-22-7

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

3-methyl-2,5,6-tri(propan-2-yl)phenol

InChI

InChI=1S/C16H26O/c1-9(2)13-8-12(7)14(10(3)4)16(17)15(13)11(5)6/h8-11,17H,1-7H3

InChI Key

OHWKAUYBGVQXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C(C)C

Origin of Product

United States

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